N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-isopropylphenyl)oxalamide

Description

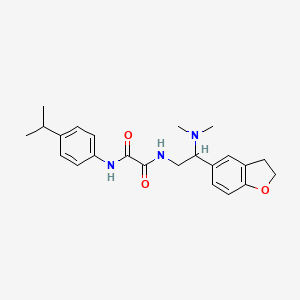

N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-isopropylphenyl)oxalamide is an oxalamide derivative characterized by a central oxalyl diamide scaffold. The N1 substituent comprises a 2-(2,3-dihydrobenzofuran-5-yl) group modified with a dimethylaminoethyl chain, while the N2 position is occupied by a 4-isopropylphenyl moiety. The 4-isopropylphenyl group provides a hydrophobic aromatic component, likely influencing receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-15(2)16-5-8-19(9-6-16)25-23(28)22(27)24-14-20(26(3)4)17-7-10-21-18(13-17)11-12-29-21/h5-10,13,15,20H,11-12,14H2,1-4H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUSCUPGUHPGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-isopropylphenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, molecular structure, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C22H31N3O3, with a molecular weight of approximately 385.5 g/mol. The compound features an oxalamide functional group, which is known for various biological activities, and a benzofuran structure that may contribute to its pharmacological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C22H31N3O3 |

| Molecular Weight | 385.5 g/mol |

| Functional Groups | Oxalamide, Benzofuran |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Compounds containing benzofuran moieties have shown activity against various biological targets, including cancer cells and inflammatory pathways.

Relevant Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Studies suggest that the benzofuran component enhances the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties associated with the compound. The dimethylamino group may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Preliminary data indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Data Table of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (HeLa cells) | IC50 = 12 µM | |

| Apoptosis Induction | Increased caspase-3 activity | |

| Inhibition of Cytokines | Reduced IL-6 and TNF-alpha levels |

The synthesis of this compound involves several key steps that require careful control of reaction conditions (temperature, time). The process typically employs refluxing conditions and monitoring via thin-layer chromatography to ensure complete reaction.

Synthesis Overview

- Starting Materials : The synthesis begins with readily available precursors that contain the oxalamide and benzofuran moieties.

- Reaction Conditions : Refluxing in an appropriate solvent for several hours.

- Purification : The final product is purified using chromatography techniques to obtain the desired purity for biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of oxalamide derivatives, which are frequently studied for their metabolic stability, pharmacokinetic properties, and functional versatility. Below is a comparative analysis with structurally similar compounds from the evidence provided:

Table 1: Structural and Metabolic Comparison of Oxalamide Derivatives

*Inferred based on structural analysis.

Key Findings:

Structural Diversity: The target compound’s 2,3-dihydrobenzofuran moiety distinguishes it from analogs with indole (e.g., ) or indoline (e.g., ) systems. This bicyclic ether may confer greater oxidative stability compared to heteroaromatic systems.

This property may extend to the target compound, given its structural similarity. In contrast, other amides (e.g., No. 1767) are metabolized via ester hydrolysis, highlighting the stability of the oxalamide group .

Functional Group Impact: The 4-isopropylphenyl group in the target compound and ’s analog increases hydrophobicity compared to pyridine- or methoxy-substituted derivatives (e.g., No. 1768). This may enhance membrane permeability but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-isopropylphenyl)oxalamide with high purity?

- Methodological Answer : A stepwise approach is advised:

- Step 1 : Optimize the coupling of 2,3-dihydrobenzofuran-5-amine with dimethylaminoethyl chloride via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to minimize oxidation byproducts .

- Step 2 : Use oxalyl chloride to form the oxalamide bridge with 4-isopropylphenylamine, ensuring stoichiometric control (molar ratio 1:1.05) to prevent di- or tri-substitution .

- Step 3 : Purify via preparative HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥98% purity, as validated by LC-MS and ¹H NMR .

Q. How can researchers design experiments to analyze impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use reversed-phase HPLC with UV detection (λ = 254 nm) to separate and quantify impurities. Reference standards for potential byproducts (e.g., mono-substituted oxalamides or oxidized dihydrobenzofuran derivatives) are critical for identification .

- Quantitative Limits : Set a detection threshold of 0.1% for individual impurities and 0.5% for total impurities, aligning with pharmacopeial guidelines .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., oxalamide bond formation). This predicts solvent effects (e.g., DMF vs. THF) on reaction efficiency .

- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal conditions (temperature, catalyst loading) for yield maximization, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as ATP concentration (1 mM), pH (7.4), and temperature (25°C) to minimize inter-study variability .

- Comparative Meta-Analysis : Use statistical tools (e.g., ANOVA) to harmonize data from divergent sources, identifying outliers linked to solvent polarity or protein batch effects .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation kinetics via LC-MS/MS, identifying hydrolytic cleavage points (e.g., oxalamide bond) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., deuterium at methyl groups) to trace metabolic pathways in vitro .

Experimental Design & Training

Q. What courses or frameworks guide experimental design for novel oxalamide derivatives?

- Methodological Answer :

- Chemical Biology Training : Enroll in courses covering Design of Experiments (DoE) principles, such as factorial design for reaction parameter screening (e.g., CHEM/IBiS 416) .

- CRDC Guidelines : Follow the Canadian Research and Development Classification (CRDC 2020) for process optimization (Subclass RDF2050112: Reaction Fundamentals) .

Data Reporting & Ethics

Q. How should researchers report contradictory findings in publications?

- Methodological Answer :

- Transparency Protocols : Disclose all raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. Use the APA Standards for methodological clarity, including detailed reagent batch numbers and instrument calibration logs .

- Contradiction Analysis : Dedicate a section to discussing potential sources of variability (e.g., impurity profiles, assay sensitivity) and propose validation experiments .

Scale-Up Challenges

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates in batch reactors, ensuring homogeneity during exothermic steps (e.g., oxalyl chloride addition) .

- Membrane Separation : Implement nanofiltration membranes post-synthesis to remove unreacted amines and salts, reducing downstream purification costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.